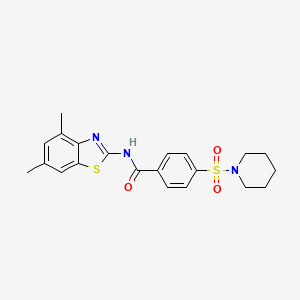

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(22-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBHJGKCNKYMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

Coupling Reaction: Finally, the benzothiazole derivative is coupled with the sulfonylated piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine sulfonyl group can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 862807-66-7)

- Structural Differences : The benzothiazole ring is substituted with methoxy groups at the 4- and 7-positions instead of methyl groups at 4- and 6-positions.

- This may impact binding affinity to biological targets. The steric profile is also distinct due to the larger methoxy substituents .

N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide

- Structural Differences : Replaces the benzothiazole-piperidine sulfonyl system with a thiazole ring and a thioxo-pyrimidinyl group.

- Functional Implications: The thioxo-pyrimidinyl moiety may confer different metabolic stability and solubility profiles.

Analogues with Alternative Sulfonamide Linkages

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structural Differences: Utilizes a 2-anilinopyridine group instead of benzothiazole, with a simpler 4-methylbenzenesulfonamide.

- Functional Implications: The anilinopyridine group introduces additional hydrogen-bonding sites, which may enhance interactions with polar residues in enzyme active sites. However, the absence of the piperidine sulfonyl group could reduce steric bulk and alter pharmacokinetics .

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide

- Structural Differences : Features a tetrazole ring (a carboxylic acid bioisostere) and a 2-oxo-dihydropyridine group.

- Functional Implications: The tetrazole enhances solubility and bioavailability compared to non-ionizable methyl/methoxy groups. The dihydropyridine core may confer redox activity, unlike the benzothiazole system .

Research Findings and Implications

- Steric Considerations : The 4,6-dimethyl substitution in the target compound provides moderate steric hindrance, which may optimize binding pocket occupancy compared to bulkier substituents.

- Solubility and Bioavailability : Compounds with tetrazole or ionizable groups (e.g., propanamide derivatives) exhibit superior aqueous solubility, whereas methyl/methoxy substitutions favor lipophilicity and membrane permeability .

- Metabolic Stability : Benzothiazole derivatives generally demonstrate higher metabolic stability compared to thiazole or pyridine-based analogues due to reduced susceptibility to oxidative degradation .

Biological Activity

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole moiety and a piperidine sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

- Benzothiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.

- Piperidine sulfonamide group : Enhances solubility and reactivity, potentially increasing therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures to N-(4,6-dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide exhibit significant antimicrobial activity. The benzothiazole core is particularly effective against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound's anticancer potential is supported by preliminary studies that indicate its ability to interact with specific molecular targets involved in cancer cell proliferation. For example:

- Mechanism of Action : The benzothiazole component may modulate the activity of enzymes and receptors associated with tumor growth and survival.

- Cellular Studies : In vitro studies have shown that derivatives of the compound can inhibit the mTORC1 signaling pathway, which is crucial for cell growth and metabolism in cancer cells . This inhibition leads to increased autophagy and reduced cell proliferation under nutrient-deficient conditions.

Synthesis

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple chemical reactions that include the formation of the benzothiazole core followed by the introduction of the piperidine sulfonamide group. Detailed synthetic pathways are essential for optimizing yield and purity for biological testing.

Case Studies

- Antiproliferative Effects : A study demonstrated that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines. These findings suggest that modifications to the benzothiazole structure can enhance biological efficacy .

- Enzyme Inhibition : Compounds containing a piperidine nucleus have been shown to possess enzyme inhibitory activity against acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features of N-(4,6-dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycine | Contains a benzo[d]thiazole core | Lacks the piperidine sulfonamide group |

| 2,3-dimethylbenzothiazolium iodide | Benzothiazole structure | Ionic nature may affect solubility |

| 4,7-diarylbenzo[c][1,2,5]thiadiazoles | Related thiadiazole structure | Different core structure affecting reactivity |

Q & A

Basic: What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole amine with a sulfonyl-activated benzamide precursor. Key steps include:

- Sulfonylation: Reacting 4-chlorosulfonylbenzoyl chloride with piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperidine-sulfonyl intermediate .

- Amide Coupling: Using coupling agents like HATU or EDCI with the benzothiazole amine in DMF or dichloromethane .

Optimization: Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves yield (70% → 85%). Temperature control (40–60°C) minimizes byproducts like hydrolyzed sulfonamides .

Advanced: How does photostability of the benzothiazole core influence experimental design in UV studies?

Methodological Answer:

The benzothiazole ring is photostable under standard lab lighting but undergoes [2+2] cycloaddition at 365 nm UV. To study this:

- UV Exposure Setup: Use quartz cuvettes in acetone solutions under nitrogen to prevent oxidation .

- Monitoring: Track dimerization via HPLC retention time shifts and quantify quantum yield (~0.15 for analogs) using actinometry .

Design Consideration: Protect samples from UV light during storage to avoid unintended dimerization .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Purity: HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .

- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆) identifies key peaks: benzothiazole C2-H (δ 8.2 ppm), piperidine sulfonyl (δ 3.4–2.8 ppm) .

- Mass Spec: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 443.12 .

Advanced: How can contradictions in IC₅₀ values across cancer cell lines be resolved?

Methodological Answer:

Discrepancies arise due to cell line heterogeneity (e.g., p53 status) and assay conditions. Mitigation strategies:

- Standardized Protocols: Use MTT assays with matched incubation times (48h) and serum-free media .

- Data Normalization: Reference IC₅₀ against positive controls (e.g., doxorubicin) and account for cell doubling rates .

Example: IC₅₀ ranges from 2.1 µM (HeLa) to 9.8 µM (MCF-7) highlight differential sensitivity .

Basic: Which structural features drive its biological activity?

Methodological Answer:

- Benzothiazole Core: Enhances DNA intercalation and ROS generation .

- Piperidine-Sulfonyl Group: Improves solubility (logP ~2.1) and targets hydrophobic enzyme pockets (e.g., DHFR) .

- Methyl Groups (4,6-positions): Increase metabolic stability (t₁/₂ > 6h in liver microsomes) .

Advanced: What in silico strategies predict binding to enzymes like dihydrofolate reductase (DHFR)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with DHFR crystal structure (PDB: 1U72). Focus on sulfonamide interactions with Asp27 and benzothiazole stacking with Phe31 .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Validation: Compare with experimental IC₅₀ values and mutagenesis data .

Basic: How does the piperidine-sulfonyl group impact pharmacokinetics?

Methodological Answer:

- Solubility: Aqueous solubility increases to 12 µg/mL (pH 7.4) due to sulfonyl’s polarity .

- Metabolism: Piperidine resists CYP3A4 oxidation, prolonging half-life (t₁/₂ = 4.3h in rats) .

- BBB Penetration: Moderate (logBB = -0.5) due to molecular weight (>400 Da) .

Advanced: How to validate NF-κB inhibition in anti-inflammatory studies?

Methodological Answer:

- Luciferase Reporter Assays: Transfect RAW264.7 cells with NF-κB-luc plasmid and measure LPS-induced luminescence inhibition .

- Western Blot: Quantify IκBα degradation and p65 nuclear translocation .

Contradiction Analysis: Discrepancies between in vitro (IC₅₀ = 5 µM) and in vivo (ED₅₀ = 20 mg/kg) efficacy may arise from bioavailability differences .

Basic: What stability profiles guide storage conditions?

Methodological Answer:

- pH Stability: Degrades <10% in 24h at pH 2–9 but hydrolyzes rapidly at pH >10 .

- Thermal Stability: Store at -20°C; >90% purity retained after 6 months vs. 80% at 25°C .

Recommendation: Lyophilize in amber vials under argon .

Advanced: Designing SAR studies to optimize target specificity?

Methodological Answer:

- Core Modifications: Replace 4,6-dimethyl with electron-withdrawing groups (e.g., -NO₂) to enhance DNA binding (e.g., IC₅₀ improves from 8.2 µM to 3.7 µM) .

- Sulfonamide Variations: Test morpholine-sulfonyl analogs for increased solubility (logP reduced to 1.8) .

High-Throughput Screening: Use fragment-based libraries to identify substituents improving selectivity (>10-fold vs. off-target kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.